molecular formula C13H17N B11905731 Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- CAS No. 88960-55-8

Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-

Cat. No.: B11905731
CAS No.: 88960-55-8
M. Wt: 187.28 g/mol
InChI Key: WCZULFIGZWKRAE-UHFFFAOYSA-N
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Description

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing for the efficient production of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

N-Alkylation and Cyclization

The dihydroisoquinoline skeleton undergoes N-alkylation under acidic or nucleophilic conditions. For example:

  • Methyl bromoacetate reacts with 3,3-dimethyl-3,4-dihydroisoquinoline in acetonitrile at 60°C to form iminium salts, which precipitate as stable intermediates .

  • Steric hindrance from the 3-ethyl and 1,3-dimethyl groups can reduce reaction efficiency. In cases of bulky substituents, alternative alkylation pathways (e.g., via iminium intermediates) are preferred to avoid dealkylation .

EntryReagent/ConditionsOutcomeYieldSource
1Methyl bromoacetate, MeCN, 60°CFormation of iminium saltHigh
2BnBr, toluene, 70°CN-Benzylation of dihydroisoquinoline89%

Oxidation Reactions

Oxidation of the dihydroisoquinoline core to isoquinolinone derivatives is feasible under specific conditions:

  • Potassium ferricyanide (K₃Fe(CN)₆) in a dioxane/water mixture with KOH oxidizes the iminium salts to 3-substituted dihydroisoquinolinones .

  • Steric hindrance from the 3-ethyl group may lead to incomplete oxidation or dealkylation. For example, oxidation of a similarly substituted iminium salt resulted in trace target product and major dealkylated byproduct .

EntryOxidant SystemProductYieldNotesSource
1K₃Fe(CN)₆, KOH, dioxane/H₂O (1:2)Dihydroisoquinolinone69%Radical-mediated process
2mCPBA, CH₂Cl₂Partial oxidation8%Steric hindrance limits

Acylation and Functionalization

The nitrogen atom in the dihydroisoquinoline core participates in acylation reactions:

  • Acetic anhydride or 2,6-bis(chlorocarbonyl)pyridine forms N-acylated derivatives under mild conditions .

  • Substituents at the 1- and 3-positions do not impede acylation but may influence rotamer distribution in solution .

EntryAcylating AgentConditionsOutcomeYieldSource
1Acetic anhydrideRoom temperatureN-Acetyl derivative94.6%
22,6-Bis(chlorocarbonyl)pyridineCH₂Cl₂, refluxBis-amide coordination compound85%

Coordination Chemistry

The nitrogen atom acts as a ligand in metal coordination complexes :

  • Co³⁺ and Cu²⁺ form stable complexes with dihydroisoquinoline derivatives, confirmed by NMR and X-ray studies .

  • Conformational flexibility from the dihydro core allows multiple binding modes .

Metal IonLigand StructureApplicationSource
Co³⁺Bis-amide pyridine derivativeEnantioselective catalysis
Cu²⁺THIQ-carboxylic acid derivativeChiral catalyst synthesis

Multicomponent Reactions

The compound participates in zwitterion-trapping reactions with activated acetylenes:

  • Ethyl propiolate and thiazolidin-2,4-dione form tricyclic adducts via zwitterionic intermediates .

  • Substituents at the 3-position enhance steric control, favoring regioselective product formation .

EntryComponentsConditionsProduct TypeYieldSource
1Ethyl propiolate, thiazolidin-2,4-dioneRT, no catalyst1,2-Dihydroisoquinoline85%

Salt Formation and Acid-Base Reactions

The tertiary amine forms water-soluble salts with strong acids:

  • Hydrochloric acid converts the free base to a dihydrochloride salt, as seen in structurally analogous compounds .

EntryAcidSalt FormApplicationSource
1HCl (gaseous)DihydrochlorideCrystallization aid

Radical-Mediated Processes

Oxidation reactions proceed via radical intermediates :

  • K₃Fe(CN)₆ generates hydroxide ions, which abstract hydrogen to form tetrahydroisoquinolinol intermediates .

  • Radical scavengers (e.g., TEMPO) inhibit product formation, confirming the radical pathway .

Synthetic Limitations and Side Reactions

  • Steric hindrance from the 3-ethyl group can lead to dealkylation during oxidation or alkylation .

  • Bulky substituents at the 1-position may reduce reactivity in N-acylation or metal coordination .

Key Structural Insights

  • The 3-ethyl group increases steric bulk, influencing reaction selectivity and efficiency.

  • The 1,3-dimethyl substitution stabilizes the dihydro core against over-oxidation but may limit access to the nitrogen lone pair in certain reactions .

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their diverse pharmacological properties. The compound 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline has been studied for its potential therapeutic effects against various diseases.

Anticancer Activity

Research indicates that isoquinoline alkaloids exhibit significant anticancer properties. For instance, several isoquinoline derivatives were tested against MCF-7 breast cancer cells, showing inhibitory effects with IC50 values below 20 μM. Notably, compounds derived from Hylomecon japonica demonstrated strong cytotoxicity comparable to doxorubicin, a standard chemotherapy drug .

Compound NameIC50 (μM)Cancer Type
Compound A18.43Breast
Compound B15.67Breast
Doxorubicin10.00Breast

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective properties. Studies suggest that certain isoquinoline compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Structural Variations

The synthesis of isoquinoline derivatives often involves complex organic reactions that enhance their biological activity. For example, a one-pot synthesis method has been developed for creating novel N-alkyl substituted tetrahydroisoquinolines with promising biological activities .

Synthetic Pathways

The following table summarizes various synthetic methods for isoquinoline derivatives:

Synthesis MethodKey Features
Bischler–Nepieralski ReactionForms isoquinoline moiety from phenylpropanoic acids
Solid-phase synthesisEnables combinatorial libraries of isoquinolines
Catalytic hydrogenationSimplifies the formation of tetrahydroisoquinolines

Pharmacological Studies

Pharmacological studies have highlighted the potential of isoquinoline derivatives in various therapeutic areas:

Cardiovascular Protection

Isoquinoline alkaloids have shown cardiovascular protective effects by modulating blood pressure and improving endothelial function . These compounds could be beneficial in treating hypertension and other cardiovascular diseases.

Antimicrobial Properties

Some isoquinoline derivatives exhibit antimicrobial activity against both bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies illustrate the applications of 3-ethyl-3,4-dihydro-1,3-dimethyl-isoquinoline:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various isoquinoline derivatives on MCF-7 cells, revealing that specific modifications to the isoquinoline structure enhance cytotoxicity against breast cancer cells.

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of isoquinoline derivatives in animal models of Parkinson's disease. Results indicated significant reductions in neuroinflammation and improved motor functions following treatment with these compounds.

Mechanism of Action

The mechanism of action of 3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

Isoquinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- is particularly notable for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Formula: C12H15N
Molecular Weight: 189.25 g/mol
IUPAC Name: 3-Ethyl-3,4-dihydro-1,3-dimethylisoquinoline
CAS Number: 88960-55-8

Isoquinoline derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes related to inflammation and cancer progression.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that isoquinoline derivatives possess significant antimicrobial properties. For instance, studies have shown that various isoquinoline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activity of Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl-, however, requires further investigation to establish its efficacy against specific strains.

Anti-inflammatory Effects

Isoquinoline derivatives have been studied for their anti-inflammatory properties. In vitro tests have demonstrated that certain isoquinoline compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests that Isoquinoline, 3-ethyl-3,4-dihydro-1,3-dimethyl- could potentially modulate inflammatory responses.

Research Findings

A comprehensive review of literature and studies reveals several key findings regarding the biological activity of isoquinolines:

StudyFindings
MDPI Study on Isoquinoline Derivatives Demonstrated anti-inflammatory effects in LPS-stimulated BV2 cells with IC50 values ranging from 20–40 µM for specific derivatives.
NCBI Review on Therapeutic Agents Discussed the neuroprotective effects of isoquinoline derivatives in models of oxidative stress and neurodegeneration.
ResearchGate on Isoquinoline Antagonists Found that isoquinoline urea analogues bind effectively to human adenosine A(3) receptors, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of a related isoquinoline derivative in models of intracerebral hemorrhage. The compound significantly reduced oxidative damage in neuronal cells induced by ferroptosis .
  • Antibacterial Activity : Another study examined a series of synthesized isoquinoline derivatives for their antibacterial properties against various pathogens. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

CAS No.

88960-55-8

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-ethyl-1,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C13H17N/c1-4-13(3)9-11-7-5-6-8-12(11)10(2)14-13/h5-8H,4,9H2,1-3H3

InChI Key

WCZULFIGZWKRAE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=N1)C)C

Origin of Product

United States

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